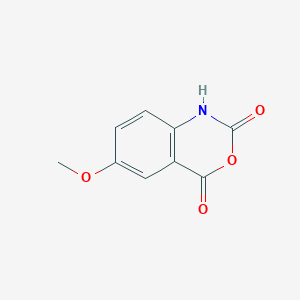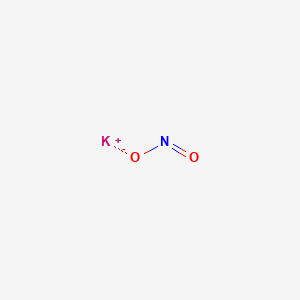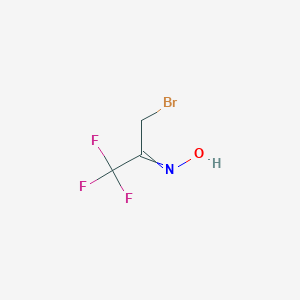
3-Bromo-1,1,1-trifluoroacetone oxime
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-bromo-1,1,1-trifluoroacetone involves bromination and subsequent reactions to introduce the oxime group. Notably, 3-bromo-1,1,1-trifluoroacetone serves as an effective precursor for various trifluoromethylated heterocycles and aliphatic compounds through different synthetic pathways. For instance, its use in the synthesis of 1,1,1-trifluoro-1,2-epoxypropane highlights its versatility as a fluorinated building block (Lui, Marhold, & Rock, 1998).
Molecular Structure Analysis
The molecular structure of 3-bromo-1,1,1-trifluoroacetone oxime and related compounds has been extensively studied, revealing insights into their chemical behavior and reactivity. NMR studies, for example, provide valuable information on the electronic environment and the effects of fluorination on the molecular conformation of such compounds (Shapiro, Lin, & Johnston, 1973).
Chemical Reactions and Properties
3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, leveraging its bromo and trifluoromethyl groups for further functionalization. It is a precursor for trifluoromethylation reactions, facilitating the construction of bioactive molecules with the 3-trifluoromethyl isocoumarin skeleton through ligand-promoted, iridium-catalyzed C-H alkylation and intermolecular cyclization (Zhou et al., 2020).
Aplicaciones Científicas De Investigación
Safety And Hazards
Propiedades
IUPAC Name |
N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAMTJKIIPLJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382012 | |
| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine | |
CAS RN |
117341-57-8 | |
| Record name | 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

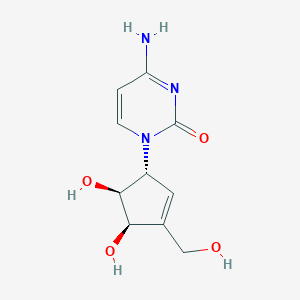
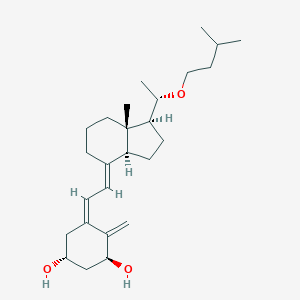
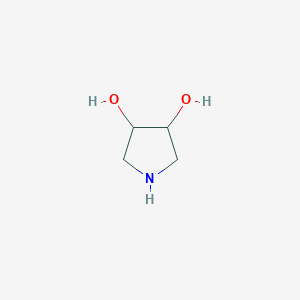
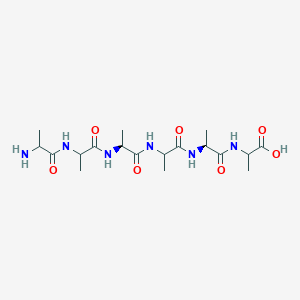
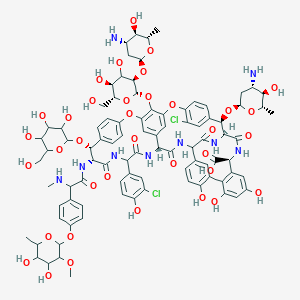
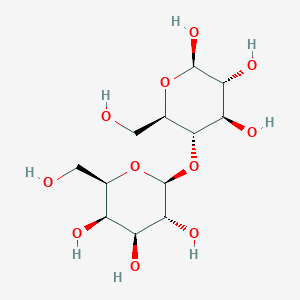
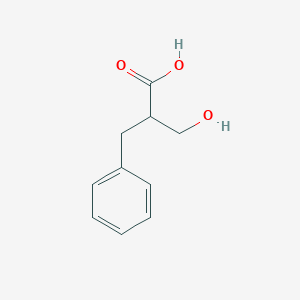
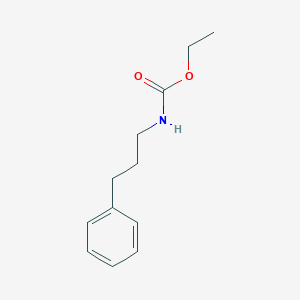
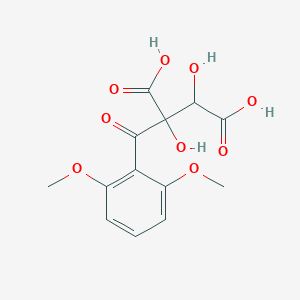
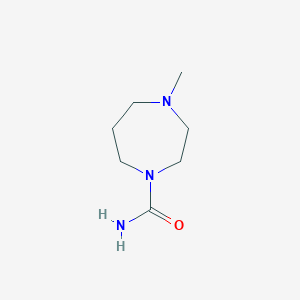
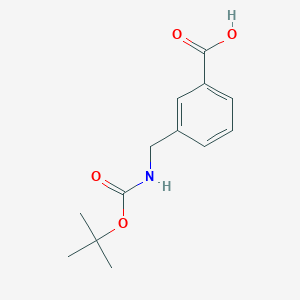
![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)
